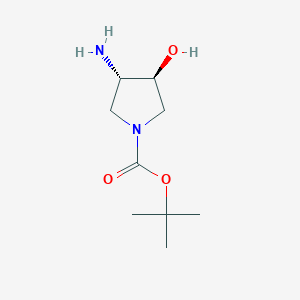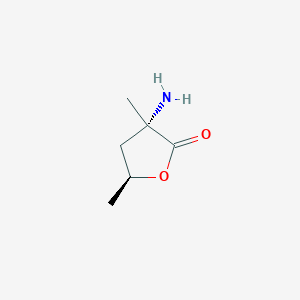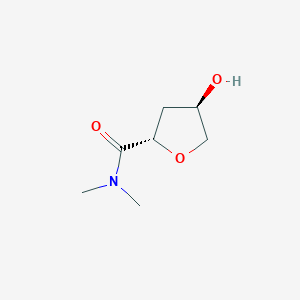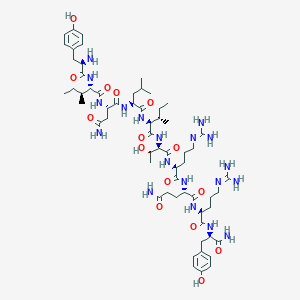![molecular formula C6H9FN4O B060901 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol CAS No. 188987-84-0](/img/structure/B60901.png)
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol, also known as AFE-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AFE-2 is a derivative of the pyrimidine nucleoside, which is a building block of DNA and RNA. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol exerts its effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has also been shown to inhibit the activity of enzymes involved in the biosynthesis of purines, which are essential components of DNA and RNA. Additionally, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to have antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol inhibits the growth and proliferation of cells by inducing DNA damage and cell cycle arrest. 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In infectious diseases, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to inhibit the replication of viruses and bacteria by targeting specific enzymes involved in their biosynthesis. In neurological disorders, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has several advantages for lab experiments, including its stability and ease of synthesis. 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol can be synthesized using relatively simple methods and is stable under a wide range of conditions. However, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol.
Direcciones Futuras
There are several potential future directions for research on 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol. One area of research is the development of novel derivatives of 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol and to optimize its dosing and administration for clinical use.
Métodos De Síntesis
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol can be synthesized using a variety of methods, including the reaction of 2-amino-6-fluoropyrimidine with ethylene oxide or ethylene chlorohydrin. The reaction can be carried out in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide, to yield 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol. The purity of the compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in DNA synthesis. In infectious diseases, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been studied for its antiviral and antibacterial properties. In neurological disorders, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to improve cognitive function and reduce inflammation in the brain.
Propiedades
Número CAS |
188987-84-0 |
|---|---|
Nombre del producto |
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol |
Fórmula molecular |
C6H9FN4O |
Peso molecular |
172.16 g/mol |
Nombre IUPAC |
2-[(2-amino-6-fluoropyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C6H9FN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11) |
Clave InChI |
JKFRRQYLWXFBHR-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1F)N)NCCO |
SMILES canónico |
C1=C(N=C(N=C1F)N)NCCO |
Sinónimos |
Ethanol, 2-[(2-amino-6-fluoro-4-pyrimidinyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















